

The Therapeutic Potential of KM04416: A Technical Guide

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Compound of Interest

Compound Name: KM04416

Cat. No.: B2629438

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of **KM04416**, a novel small molecule inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2). By consolidating the current scientific understanding of its mechanism of action, cellular effects, and preclinical efficacy, this document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the burgeoning field of metabolic cancer therapies.

Core Mechanism of Action

KM04416, an isothiazolone derivative, has been identified as a potent inhibitor of GPD2, a key enzyme located on the outer surface of the inner mitochondrial membrane.^{[1][2][3]} GPD2 plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), concurrently transferring electrons to the electron transport chain. By inhibiting GPD2, **KM04416** disrupts this process, leading to a cascade of downstream effects that impinge upon cancer cell proliferation and survival.

A significant aspect of **KM04416**'s activity is its ability to suppress a non-bioenergetic signaling pathway dependent on GPD2. This pathway involves the production of DHAP, a precursor for the biosynthesis of ether lipids. These specialized lipids are integral components of cellular membranes and have been implicated in the activation of pro-survival signaling cascades, including the PI3K/Akt pathway.^[4] By reducing the availability of DHAP, **KM04416** curtails the synthesis of ether lipids, thereby attenuating Akt signaling and inhibiting cancer cell growth.^[4]

This targeted disruption of a non-canonical metabolic pathway highlights the nuanced and specific mechanism of action of **KM04416**.

Quantitative Analysis of In Vitro Efficacy

KM04416 has demonstrated significant anti-proliferative effects across a range of cancer cell lines in preclinical studies. The following tables summarize the key quantitative data from these investigations, providing a comparative overview of its potency and activity.

| Parameter | Value | Assay Condition | Reference |
|-----------|------------|---|-----------|
| EC50 | ~1 μ M | Inhibition of H2O2 generation from glycerol-3-phosphate | [2] |

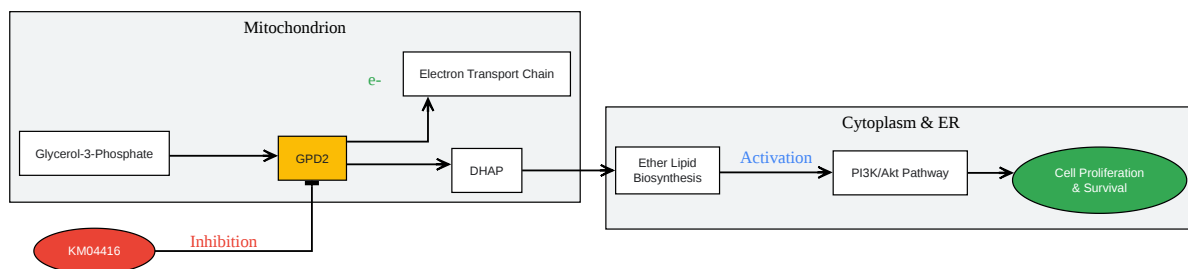
Table 1: Biochemical Potency of **KM04416**

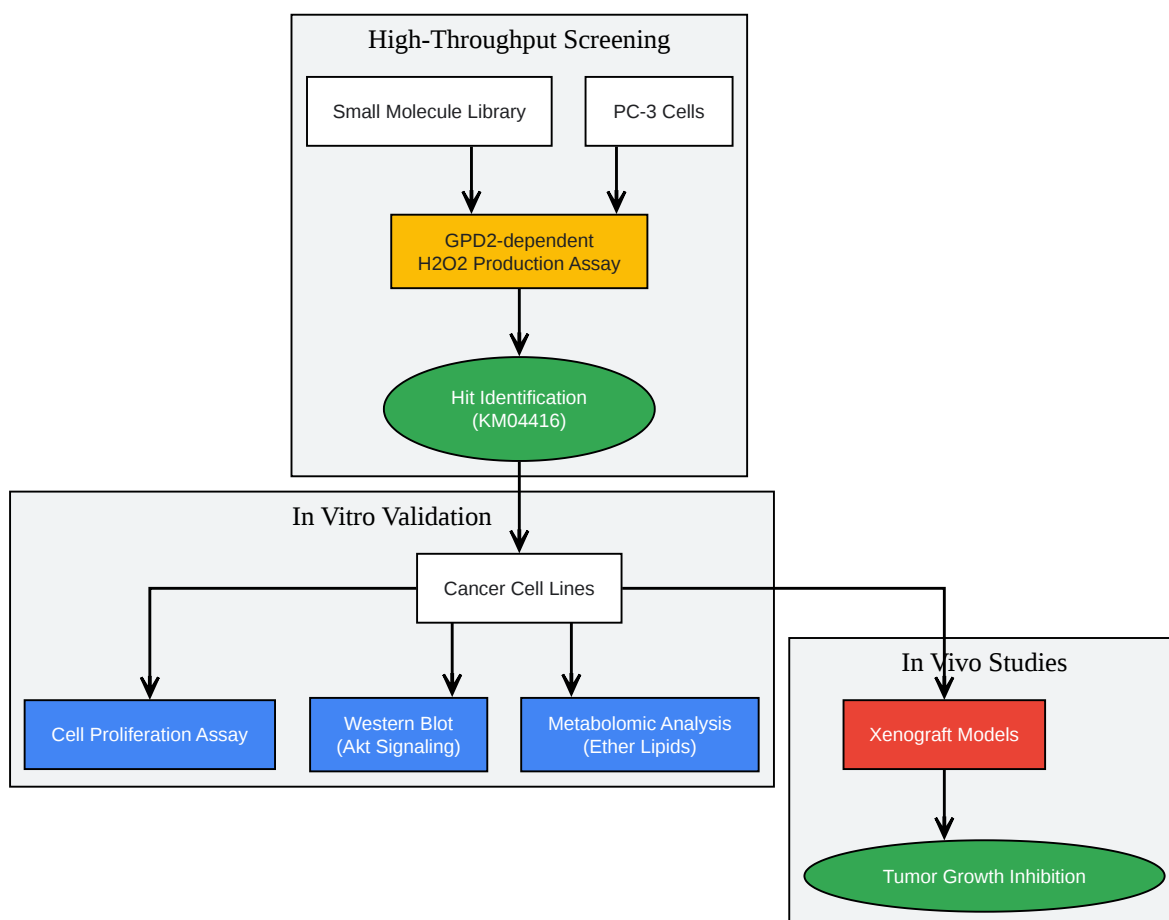
| Cell Line | Concentration | Effect | Duration of Treatment | Reference |
|----------------------------|-------------------|--|-----------------------|-----------|
| PC-3 (Prostate Cancer) | 10 μ M | 50% growth inhibition | 3 days | [3] |
| PNT1A (Prostate) | 10 μ M | Significant inhibition of cell proliferation | 72 hours | [1][3] |
| 4T1 (Breast Cancer) | 5, 10, 20 μ M | Dose-dependent growth inhibition | 48 hours | [4] |
| 4T1 p0 (Breast Cancer) | 5, 10, 20 μ M | Dose-dependent growth inhibition | 48 hours | [4] |
| MDA-MB-231 (Breast Cancer) | 20 μ M | Growth inhibition | Not Specified | [4] |
| AsPC-1 (Pancreatic Cancer) | 20 μ M | Growth inhibition | Not Specified | [4] |
| Huh-7 (Liver Cancer) | 20 μ M | Growth inhibition | Not Specified | [4] |
| HepG2 (Liver Cancer) | 20 μ M | Growth inhibition | Not Specified | [4] |
| SK-HEP-1 (Liver Cancer) | 20 μ M | Growth inhibition | Not Specified | [4] |
| PLC/PRF/5 (Liver Cancer) | 20 μ M | Growth inhibition | Not Specified | [4] |

Table 2: Anti-proliferative Activity of **KM04416** in Cancer Cell Lines

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms underlying the therapeutic potential of **KM04416**, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.





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